![molecular formula C15H18N2OS B1238480 N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B1238480.png)
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide
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Overview
Description
N-(4,5-dihydrothiazol-2-yl)-3-(4-propan-2-ylphenyl)-2-propenamide is an olefinic compound. It derives from a cinnamic acid.
Scientific Research Applications
Optically Active Polyacrylamides
Research by Lu et al. (2010) explored optically active polyacrylamides, including derivatives of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide. These were used to investigate the relationship between chiroptical properties and chiral recognition in polymers, indicating their potential in enantioselective discrimination in spectroscopic techniques (Lu et al., 2010).
Thermo- and pH-Sensitive Copolymers
Fleischmann and Ritter (2013) developed copolymers using N-(isopropyl)acrylamide, revealing their significant thermo- and pH-sensitive behaviors. This has implications in creating materials that can visually indicate changes in environmental conditions (Fleischmann & Ritter, 2013).
Tissue Engineering Applications
Galperin et al. (2010) synthesized a thermoresponsive scaffold based on poly(N-isopropyl acrylamide), including variants of the compound , for tissue engineering. The scaffold exhibited controlled porosity and biodegradability, offering potential for cell culture and tissue repair applications (Galperin et al., 2010).
Synthesis of pH-Sensitive Polymers
Another study by Fleischmann et al. (2012) synthesized polymerizable phenolphthalein derivatives with pH-sensitive properties, including those similar to the compound of interest. These polymers were used to create color switchable materials, highlighting their utility in pH-sensitive applications (Fleischmann et al., 2012).
Fluorescent Probes for Thiol Detection
Research conducted by Zhang et al. (2015) involved synthesizing a compound related to N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide as a fluorescent probe. This probe was used for sensitive detection of thiols, indicating its potential application in biochemical and medical research (Zhang et al., 2015).
Enhanced Oil Recovery Applications
Gou et al. (2015) synthesized acrylamide-based copolymers, including derivatives similar to the compound , for enhanced oil recovery. These polymers exhibited improved viscosity and stability, suggesting their application in the petroleum industry (Gou et al., 2015).
properties
Molecular Formula |
C15H18N2OS |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
InChI |
InChI=1S/C15H18N2OS/c1-11(2)13-6-3-12(4-7-13)5-8-14(18)17-15-16-9-10-19-15/h3-8,11H,9-10H2,1-2H3,(H,16,17,18)/b8-5+ |
InChI Key |
OHHJNGLKVUGETM-VMPITWQZSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=NCCS2 |
SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=NCCS2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=NCCS2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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